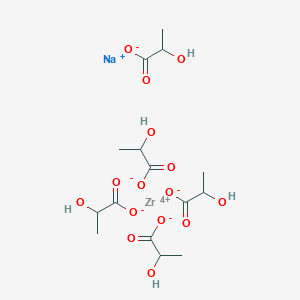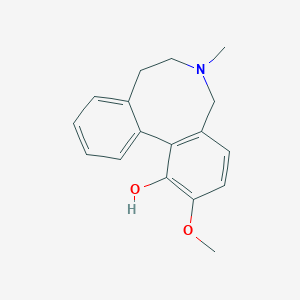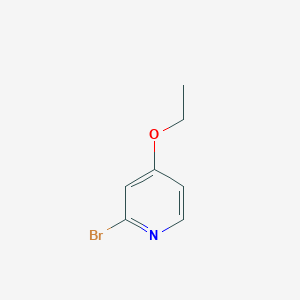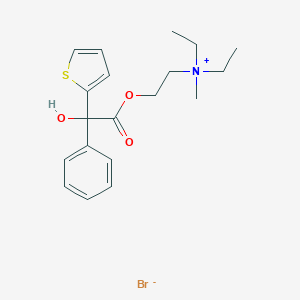
3-Isocyanatopropyltrimethoxysilan
Übersicht
Beschreibung
3-Isocyanatopropyltrimethoxysilane is an organosilicon compound with the molecular formula C7H15NO4Si. It is a versatile chemical used in various industrial and scientific applications due to its unique properties. The compound contains both isocyanate and trimethoxysilane functional groups, making it highly reactive and suitable for a range of chemical modifications and applications.
Wissenschaftliche Forschungsanwendungen
3-Isocyanatopropyltrimethoxysilane has a wide range of applications in scientific research, including:
Surface Modification: Used to modify the surface properties of materials such as glass, metals, and polymers, enhancing their adhesion, hydrophobicity, and corrosion resistance.
Biomedical Applications: Utilized in the development of biomaterials and drug delivery systems due to its ability to form stable covalent bonds with biological molecules.
Coatings and Adhesives: Used as a cross-linking agent in coatings and adhesives to enhance their mechanical strength and durability.
Wirkmechanismus
Target of Action
The primary target of 3-Isocyanatopropyltrimethoxysilane (IPTMS) is graphene oxide . IPTMS is used to decorate graphene oxide with nano-titanium dioxide (TiO2–GO) to enhance the anti-corrosion properties of epoxy coatings .
Mode of Action
IPTMS interacts with its target by synthesizing graphene oxide loaded with nano-titanium dioxide . The compound is characterized by Fourier transform infrared spectroscopy (FTIR), X-ray diffraction analysis (XRD), X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA) . The results show that the modification was successful and TiO2–GO was transferred from hydrophilic to hydrophobic .
Biochemical Pathways
It’s known that iptms greatly enhances the dispersity of tio2–go in epoxy . This suggests that IPTMS may influence the pathways related to the dispersion of particles in a medium.
Pharmacokinetics
It’s known that iptms can react slowly with moisture/water , which could potentially affect its bioavailability.
Result of Action
The primary result of IPTMS action is the significant improvement in the resistance of corrosion of epoxy coatings . This is achieved by enhancing the dispersity of TiO2–GO in epoxy .
Action Environment
The action of IPTMS is influenced by environmental factors such as atmospheric humidity . IPTMS can react slowly with moisture/water , which could potentially affect its stability and efficacy. Furthermore, the compound has good thermal stability, chemical stability, and UV stability , suggesting that it can maintain its action under a variety of environmental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanatopropyltrimethoxysilane typically involves the reaction of 3-aminopropyltrimethoxysilane with phosgene or other isocyanate-generating reagents. One common method includes the following steps:
Reaction with Phosgene: 3-aminopropyltrimethoxysilane is reacted with phosgene in the presence of a solvent such as toluene. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of 3-Isocyanatopropyltrimethoxysilane.
Purification: The crude product is purified through distillation or recrystallization to obtain the final compound with high purity.
Industrial Production Methods
In industrial settings, the production of 3-Isocyanatopropyltrimethoxysilane can be scaled up using continuous flow reactors and advanced purification techniques. The process involves:
Raw Material Preparation: High-purity 3-aminopropyltrimethoxysilane and phosgene are prepared and stored under controlled conditions.
Reaction: The reaction is carried out in a continuous flow reactor, allowing for precise control over reaction parameters such as temperature, pressure, and flow rates.
Purification and Packaging: The product is purified using distillation columns and packaged in airtight containers to prevent moisture absorption and degradation.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isocyanatopropyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilane group hydrolyzes in the presence of water, forming silanol groups and methanol.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form urea and urethane linkages.
Common Reagents and Conditions
Water: Used for hydrolysis reactions.
Amines and Alcohols: React with the isocyanate group to form urea and urethane derivatives.
Catalysts: Acid or base catalysts can be used to accelerate hydrolysis and condensation reactions.
Major Products Formed
Silanol and Siloxane Compounds: Formed through hydrolysis and condensation reactions.
Urea and Urethane Derivatives: Formed through addition reactions with amines and alcohols.
Vergleich Mit ähnlichen Verbindungen
3-Isocyanatopropyltrimethoxysilane can be compared with other similar compounds, such as:
3-Aminopropyltrimethoxysilane: Contains an amino group instead of an isocyanate group. It is less reactive but still useful for surface modification and coupling applications.
3-Isocyanatopropyltriethoxysilane: Similar to 3-Isocyanatopropyltrimethoxysilane but with ethoxy groups instead of methoxy groups. It has slightly different hydrolysis and condensation properties.
3-Isocyanatopropylmethyldimethoxysilane: Contains a methyl group in addition to the isocyanate and methoxy groups. It offers different reactivity and properties compared to 3-Isocyanatopropyltrimethoxysilane.
Eigenschaften
IUPAC Name |
3-isocyanatopropyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4Si/c1-10-13(11-2,12-3)6-4-5-8-7-9/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGBDYLOANULLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCN=C=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065882 | |
| Record name | Silane, (3-isocyanatopropyl)trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, (3-isocyanatopropyl)trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15396-00-6 | |
| Record name | (3-Isocyanatopropyl)trimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15396-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isocyanato-3-trimethoxysilylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015396006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (3-isocyanatopropyl)trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, (3-isocyanatopropyl)trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trimethoxysilyl)propyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ISOCYANATO-3-TRIMETHOXYSILYLPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LKG0E58XB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-Isocyanatopropyltrimethoxysilane (IPTMS) functions as a coupling agent due to its dual reactivity. The isocyanate group (-N=C=O) readily reacts with hydroxyl groups (-OH) often found on surfaces like those of oxides (e.g., graphene oxide [], hydroxyapatite []), forming stable urethane linkages. Simultaneously, the trimethoxysilane group (-Si(OCH3)3) undergoes hydrolysis and condensation reactions, leading to the formation of siloxane bonds (Si-O-Si) with other silane molecules or hydroxyl groups on inorganic materials. This creates a strong bridge between organic and inorganic phases [, , , ]. This interaction modifies the surface properties of the target material, enhancing its dispersity in polymers like epoxy [] and improving its compatibility with other materials [].
A:* Molecular Formula: C7H15NO5Si * Molecular Weight: 221.3 g/mol* Spectroscopic data: FTIR analysis confirms the presence of characteristic peaks corresponding to the isocyanate group (-N=C=O), siloxane bonds (Si-O-Si), and other functional groups within the molecule [, ].
A: IPTMS demonstrates excellent compatibility with various materials, including polymers (e.g., epoxy, polypropylene glycol, polyoxytetramethylene glycol [, , ]), inorganic oxides (e.g., titanium dioxide, hydroxyapatite [, ]), and even diamond []. Its stability under various conditions makes it suitable for a wide range of applications. For instance, it enhances the anti-corrosion properties of epoxy coatings exposed to corrosive environments [].
A: While the provided research doesn't directly explore SAR variations of IPTMS, it highlights the crucial role of both the isocyanate and trimethoxysilane groups. The isocyanate group is responsible for bonding with hydroxyl groups on target surfaces, while the trimethoxysilane group allows for hydrolysis and condensation, forming a robust siloxane network [, , ]. Altering these groups would likely impact IPTMS's coupling ability and downstream material properties.
ANone: While the provided research doesn't explicitly outline specific SHE regulations, working with IPTMS requires standard laboratory safety practices due to the reactivity of the isocyanate group. This includes using appropriate personal protective equipment, ensuring adequate ventilation, and handling the compound with care.
ANone: The research papers provided do not delve into the specific environmental impact or degradation pathways of IPTMS.
ANone: While the research doesn't focus on direct alternatives to IPTMS, other silane coupling agents with varying functionalities exist. Selecting a substitute would depend on the specific application and desired material properties.
ANone: Research shows IPTMS improves material properties in several ways:
- Enhanced anti-corrosion properties: When incorporated into epoxy coatings, IPTMS-modified TiO2–GO significantly increases corrosion resistance compared to unmodified particles [].
- Improved dispersion: The modification of TiO2–GO with IPTMS shifts its properties from hydrophilic to hydrophobic, greatly enhancing its dispersion within the epoxy matrix [].
- Stronger bonding in dental materials: Silane-based primers containing IPTMS have shown potential in improving the bond strength of orthodontic adhesives to tooth enamel [].
ANone: IPTMS acts as a surface modifier by creating a stable link between different materials. For instance:
- Grafting onto hydroxyapatite: IPTMS is used to graft siloxane groups onto the surface of hydroxyapatite nanoparticles, improving their compatibility with siloxane polymers in the development of bone repairing materials [].
- Functionalizing diamond surfaces: IPTMS can functionalize diamond surfaces with amine groups (-NH2) for applications in high-performance liquid chromatography and solid-phase extraction [].
A: IPTMS acts as a corrosion inhibitor in detergent compositions designed for cleaning low-K dielectric materials used in electronics manufacturing. Adding IPTMS helps achieve a lower corrosion rate compared to industry standards, ensuring the integrity of these sensitive materials during the cleaning process [].
A: IPTMS reacts with perfluoro alcohol to create a perfluorinated urethane-modified alkoxysilane []. This modified silane is then incorporated into UV-curable hybrid coatings, imparting desirable properties like water repellency. The research highlights a significant increase in the water contact angle of the coatings with the addition of the fluorinated silane precursor [].
A: IPTMS plays a crucial role in fabricating high-performance gas separation membranes. It's used to modify porous ZIF-8 (zeolitic imidazolate framework-8) with amine groups, creating a material with excellent CO2 adsorption properties []. This modified ZIF-8 is then incorporated into the membrane, enhancing its selectivity for CO2 over other gases like N2 and CH4. The resulting ultrathin ZIF-8 membrane exhibits high CO2 permeance and impressive separation performance [].
A: IPTMS is employed as a silylating agent in a continuous process for producing silylated prepolymer resins []. These resins have various applications, often serving as precursors for coatings, sealants, and adhesives. The process involves reacting a polyol with IPTMS under controlled conditions, resulting in the silylated prepolymer resin with tailored properties [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)













